molecular formula C4H8N4 B15059376 1-methyl-1H-pyrazole-3,4-diamine

1-methyl-1H-pyrazole-3,4-diamine

Katalognummer: B15059376
Molekulargewicht: 112.13 g/mol
InChI-Schlüssel: LOQVLQHJQFWANA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H-pyrazole-3,4-diamine is a heterocyclic compound with the molecular formula C4H8N4. This compound is characterized by a pyrazole ring substituted with a methyl group at the 1-position and amino groups at the 3- and 4-positions. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-3,4-diamine can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. For instance, the reaction of 3,4-diaminopyrazole with methyl iodide can yield this compound . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a building block in a [3+2] cycloaddition reaction with terminal alkynes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in these processes to achieve efficient production .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-Methyl-1H-pyrazole-3,4-diamine is widely used in scientific research due to its versatile chemical properties.

Chemistry: In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the development of new catalysts and ligands for various chemical reactions .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it a valuable intermediate in the synthesis of various industrial products .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Methyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles with molecular targets, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C4H8N4

Molekulargewicht

112.13 g/mol

IUPAC-Name

1-methylpyrazole-3,4-diamine

InChI

InChI=1S/C4H8N4/c1-8-2-3(5)4(6)7-8/h2H,5H2,1H3,(H2,6,7)

InChI-Schlüssel

LOQVLQHJQFWANA-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C(=N1)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.